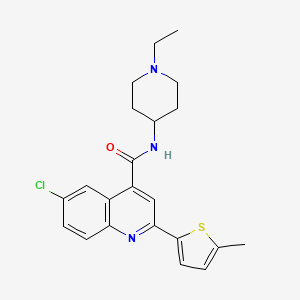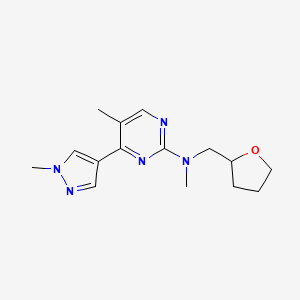
6-chloro-N~4~-(1-ethyl-4-piperidyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N~4~-(1-ethyl-4-piperidyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N~4~-(1-ethyl-4-piperidyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, thienyl compounds, and piperidine derivatives. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the chloro group.
Amidation reactions: to form the carboxamide linkage.
Alkylation reactions: to introduce the ethyl group on the piperidine ring.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
Purification techniques: such as crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N~4~-(1-ethyl-4-piperidyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation products: Quinoline N-oxides.
Reduction products: Dihydroquinoline derivatives.
Substitution products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N~4~-(1-ethyl-4-piperidyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of specific enzymes involved in biological pathways.
Receptors: Binding to receptors to modulate their activity.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Quinacrine: A compound with similar quinoline and piperidine structures.
Uniqueness
6-chloro-N~4~-(1-ethyl-4-piperidyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
6-chloro-N-(1-ethylpiperidin-4-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3OS/c1-3-26-10-8-16(9-11-26)24-22(27)18-13-20(21-7-4-14(2)28-21)25-19-6-5-15(23)12-17(18)19/h4-7,12-13,16H,3,8-11H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADZUTPWKUXSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-ETHYL-1,3-DIMETHYL-8-(2-METHYLPHENYL)-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B6057851.png)
![N'-[(E)-2-cyano-1-(dimethylamino)-2-nitroethenyl]-N,N-dimethylmethanimidamide](/img/structure/B6057875.png)
![(6E)-6-(1-hydroxyethylidene)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B6057879.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6057880.png)
![methyl 2-({[2-(5-bromo-2-furoyl)hydrazino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6057890.png)
![1-[4-(2-METHYLPIPERIDINE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-1-ONE](/img/structure/B6057896.png)
![3-(3-methoxyphenyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B6057907.png)
![N-cyclopropyl-3-[1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinyl]propanamide](/img/structure/B6057920.png)

![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6057940.png)
![8-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6057943.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B6057954.png)
![4-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride](/img/structure/B6057958.png)
![7-(2,2-Dimethylpropyl)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057963.png)
